molecular formula C13H13N5O2 B2605246 Pyrazin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034209-83-9

Pyrazin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2605246
CAS No.: 2034209-83-9
M. Wt: 271.28
InChI Key: NRGMOKSDRZQLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related heterocyclic compounds demonstrates the versatility and reactivity of pyrazole and pyridazine derivatives. These compounds are synthesized through various chemical reactions, highlighting their potential as building blocks for more complex molecules. For example, the condensation of specific ketones with hydrazine derivatives leads to the synthesis of substituted pyrazoles, which exhibit moderate antibacterial and antioxidant activities. This showcases the potential of these compounds in developing new antimicrobial agents (Golea Lynda, 2021) source.

Biological Activities

  • Compounds related to Pyrazin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone demonstrate a broad spectrum of biological activities, including antimicrobial, antioxidant, and potential anticancer properties. The structural diversity of these compounds allows for their interaction with various biological targets, contributing to their efficacy as pharmaceutical agents. For instance, certain derivatives have been shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as displaying moderate antioxidant activities (Golea Lynda, 2021) source.

Molecular Docking and Computational Studies

  • Molecular docking and computational studies of pyrazole derivatives related to this compound have been conducted to understand their interactions with biological targets. These studies help in predicting the binding affinity and mode of action of these compounds, aiding in the design of more potent and selective drugs. For example, certain compounds have been docked with enzymes to elucidate their antimicrobial activity through interactions with amino acid residues (Golea Lynda, 2021) source.

Properties

IUPAC Name

pyrazin-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c19-13(11-8-14-5-6-15-11)18-7-3-10(9-18)20-12-2-1-4-16-17-12/h1-2,4-6,8,10H,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGMOKSDRZQLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.